4-(2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-4,5-dihydro-1H-imidazol-1-yl)benzenecarboxylic acid
Description
This compound features a complex heterocyclic architecture, combining a piperazine ring, a 3-chloro-5-(trifluoromethyl)pyridinyl moiety, a 4,5-dihydroimidazole ring, and a benzenecarboxylic acid group. The trifluoromethyl (CF₃) and chloro (Cl) substituents enhance its lipophilicity and metabolic stability, while the carboxylic acid group improves aqueous solubility.
Properties
IUPAC Name |
4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-4,5-dihydroimidazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N5O2/c21-16-11-14(20(22,23)24)12-26-17(16)27-7-9-28(10-8-27)19-25-5-6-29(19)15-3-1-13(2-4-15)18(30)31/h1-4,11-12H,5-10H2,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMFKMOAARCHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-4,5-dihydro-1H-imidazol-1-yl)benzenecarboxylic acid represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 397.82 g/mol. The structure features a piperazine ring, a pyridine moiety with a trifluoromethyl group, and an imidazole component, which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.108 - 124.432 | Biofilm formation inhibition |
The compound exhibits bactericidal effects, particularly against Gram-positive bacteria, and shows moderate activity against biofilms formed by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
The mechanisms underlying the antimicrobial action include:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced bacterial growth.
- Disruption of Nucleic Acid Synthesis : It affects the replication and transcription processes in bacteria.
- Biofilm Inhibition : The compound demonstrates significant activity against biofilms, which are notoriously difficult to treat due to their protective matrix.
Study 1: Efficacy Against MRSA
A study evaluated the effectiveness of the compound against MRSA biofilms. Results indicated that at concentrations between 0.007 - 0.03 mg/mL, the compound inhibited biofilm formation by approximately 70% . This suggests potential utility in treating infections where biofilm formation is a significant barrier to therapy.
Study 2: Broad Spectrum Antimicrobial Activity
In another investigation, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited broad-spectrum activity with MIC values lower than those of standard antibiotics like ciprofloxacin and ampicillin . This positions it as a promising candidate for further development in antimicrobial therapies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core features with several analogs, including:
*Estimated based on structural similarity to ; †Calculated using atomic masses.
Key Observations :
- The dihydroimidazole ring in the target compound may confer greater conformational rigidity compared to dihydroisoxazole in the analog from , affecting target selectivity .
- The piperazine linker is conserved across analogs, suggesting its role in facilitating interactions with hydrophobic pockets or metal ions in enzymes .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, insights can be inferred from related structures:
- The carboxamide analog (CAS 866137-49-7) is linked to protease inhibition or receptor modulation due to its benzoxazinone group, which is absent in the target compound .
- The shorter-chain carboxylic acid analog () may exhibit faster clearance in vivo, whereas the target compound’s extended structure could improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
